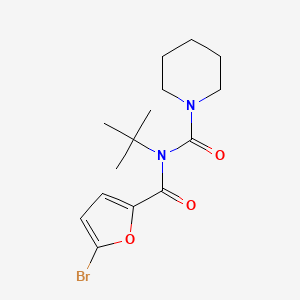
4-Amino-1-benzyl-3-methylquinolin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-benzyl-3-methylquinolin-2-one;hydrochloride is a chemical compound that is part of the quinoline family . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its derivatives are synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported for the construction of this scaffold .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Materials Science Application: Compounds structurally similar to 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride have been evaluated for their corrosion inhibition properties on mild steel in acidic solutions. The efficiency of these inhibitors is linked to their molecular structure, including the presence of nitrogen atoms and their molecular weight, which significantly affects their performance as corrosion inhibitors (Kadhim et al., 2017).
Anticancer Activity
- Pharmacological Research: Derivatives of tetrahydroisoquinoline, a moiety closely related to the core structure of 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride, have been investigated for their potential as anticancer agents. These compounds have shown significant cytotoxic activity against various cancer cell lines, highlighting their potential in developing new anticancer therapies (Redda et al., 2010).
Molecular and Electronic Structure Studies
- Chemical Properties Analysis: Research involving derivatives of quinolinone, similar in structure to 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride, has provided insights into their molecular and electronic structures through Density Functional Theory (DFT) calculations, electronic absorption spectra, and Natural Bond Orbital (NBO) analysis. These studies contribute to a deeper understanding of the electronic properties and potential applications of these compounds in materials science (Halim & Ibrahim, 2017).
Fluorescence Properties and Photophysics
- Photophysical Research: The fluorescence properties and photo-induced electron transfer mechanisms of naphthalimide derivatives, which share functional similarities with 4-Amino-1-benzyl-3-methylquinolin-2-one hydrochloride, have been studied. Such compounds are of interest for their potential applications in sensors, organic electronics, and fluorescence microscopy (Gan et al., 2003).
Antimicrobial Agents
- Synthesis and Biological Activity: Research has been conducted on the synthesis of new quinazolines as potential antimicrobial agents, indicating the broad spectrum of biological activities of quinolinone derivatives and their potential in developing new antimicrobial therapies (Desai et al., 2007).
Zukünftige Richtungen
Quinoline and its derivatives have been the subject of extensive research due to their diverse biological activities . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application . The synthesis of quinolin-2-ones and polyheterocycles by direct carbonylation has aroused great interest and provides a clear direction for future research .
Eigenschaften
IUPAC Name |
4-amino-1-benzyl-3-methylquinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c1-12-16(18)14-9-5-6-10-15(14)19(17(12)20)11-13-7-3-2-4-8-13;/h2-10H,11,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPFTUSRHRSZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B2751820.png)
![Ethyl 6-acetyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2751822.png)


![5-((4-Bromophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2751829.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2751833.png)

![7-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B2751835.png)
![Tert-butyl 2-[3-(aminomethyl)phenyl]propanoate](/img/structure/B2751837.png)

